{2-[4-(trifluoromethyl)phenyl]-1H-imidazol-5-yl}methanol
Description
Historical Context and Development of Trifluoromethylated Imidazole Compounds
The historical development of trifluoromethylated imidazole compounds can be traced back to the foundational work on imidazole synthesis by Heinrich Debus in 1858, who first synthesized imidazole through the reaction of glyoxal and formaldehyde in ammonia, initially termed glyoxaline. This pioneering synthesis established the fundamental understanding of imidazole construction, which would later evolve to incorporate advanced functionalization strategies including trifluoromethylation. The evolution from Debus's original work to modern trifluoromethylated derivatives represents a significant advancement in heterocyclic chemistry, driven by the recognition of fluorine's unique electronic properties and their impact on molecular behavior.
The development of trifluoromethylated imidazoles gained momentum through systematic exploration of fluorinated building blocks in pharmaceutical research. The synthesis of 4-trifluoromethyl-substituted imidazole derivatives has been achieved through innovative methodologies involving 4-trifluoroacetyl-1,3-oxazolium-5-olates, which react with ammonium acetate under optimized conditions to yield 4,5-dihydroimidazoles. These methodological advances demonstrated that 4-trifluoroacetyl-1,3-oxazolium-5-olate compounds, obtained from the reaction of N-acyl-N-alkylglycines with trifluoroacetic anhydride, could undergo novel ring transformation via regioselective attack of ammonia on the carbon-2 position of the ring. The optimization of reaction conditions, particularly the use of N,N-dimethylformamide at 70 degrees Celsius for 2 hours, resulted in yields of 92 percent for 4-trifluoromethyldihydroimidazole formation.
The historical trajectory of imidazole medicinal chemistry reached a significant milestone with the development of cimetidine, which served as an inspiring example of rational drug design carried out in the mid-1960s through 1970s. This blockbuster drug demonstrated the profound therapeutic potential of imidazole-containing compounds and established a precedent for incorporating various functional groups, including trifluoromethyl substituents, to optimize pharmacological properties. The success of cimetidine provided the conceptual framework for exploring more sophisticated imidazole derivatives, ultimately leading to the systematic investigation of trifluoromethylated variants.
Significance in Heterocyclic Chemistry Research
The significance of trifluoromethylated imidazole compounds in heterocyclic chemistry research extends far beyond their synthetic accessibility, encompassing their unique electronic properties and potential applications in multiple scientific disciplines. The trifluoromethyl group is widely recognized for its significant role in medicinal chemistry and material science due to its unique electronic and steric properties that can alter various physicochemical properties of the parent molecule, including lipophilicity, acidity, and hydrogen bonding capabilities. In five-membered heterocycles, nitrogen-trifluoromethyl azoles have demonstrated higher lipophilicity and latent increased metabolic stability compared with their N-methyl counterparts, illustrating the potential of the nitrogen-trifluoromethyl motif.
The research significance of these compounds is further amplified by their role as versatile building blocks in synthetic chemistry. The compound 4-(Trifluoromethyl)-1H-imidazole serves as a fluorinated heterocyclic building block that can function as a synthesis intermediate for ligands in applications involving covalent organic frameworks, active pharmaceutical ingredients, and dye-sensitized solar cells. The amine group in 4-(trifluoromethyl)-1H-imidazole exhibits reactivity and can be easily modified under nucleophilic substitution conditions, while the amine can also be protected with chloromethyl methyl ether to direct substitutions to land on the carbons.
Recent advances in heterocyclic chemistry have demonstrated the construction of nitrogen-rich covalent organic frameworks based on imidazole and cyanuric chloride, which can efficiently capture carbon dioxide at a rate of 80.1 milliliters per gram at 273 Kelvin and 1 bar pressure. These frameworks also catalyze the cycloaddition of carbon dioxide and epoxides, serving the purpose of carbon dioxide fixation. Such applications highlight the expanding role of trifluoromethylated imidazoles in materials science and environmental chemistry.
The medicinal chemistry significance of imidazole-based compounds is exemplified by their extensive therapeutic applications, including antibacterial, anti-inflammatory, antidiabetic, antiparasitic, antituberculosis, antifungal, antioxidant, antitumor, antimalarial, anticancer, and antidepressant activities. The integration of trifluoromethyl functionality into these systems represents a strategic approach to enhancing their pharmacological profiles while maintaining their inherent biological activity.
Molecular Identity and Classification
The molecular identity of {2-[4-(trifluoromethyl)phenyl]-1H-imidazol-5-yl}methanol is defined by its precise structural formula C11H9F3N2O and molecular weight of 242.20 grams per mole. This compound exists as a heterocyclic molecule containing a five-membered imidazole ring substituted with a hydroxymethyl group at the 5-position and a 4-(trifluoromethyl)phenyl group at the 2-position. The systematic nomenclature reflects the compound's complex architecture, with alternative naming conventions including 1H-Imidazole-5-methanol, 2-[4-(trifluoromethyl)phenyl]- and 4-Hydroxymethyl-2-(4-trifluoromethyl)-phenyl)-3H-imidazole.
The molecular structure exhibits characteristic features of both imidazole and trifluoromethyl functionalities. Imidazole, as a five-membered planar ring, exhibits solubility in water and other polar solvents, with two equivalent tautomeric forms observed because the hydrogen atom can be located on either of the two nitrogen atoms. The compound is classified as highly polar, with imidazole itself having a calculated dipole of 3.61 Debye and complete solubility in water. The imidazole core is classified as amphoteric, acting as both an acid and a base, and is considered aromatic due to the presence of a sextet of π electrons, consisting of a pair of nonbonding electrons from the nitrogen N-1 atom and one from each of the four remaining ring atoms.
The trifluoromethyl phenyl substituent contributes significantly to the compound's physicochemical properties. Computational predictions suggest a density of 1.395 ± 0.06 grams per cubic centimeter, a boiling point of 416.8 ± 45.0 degrees Celsius, and a predicted pKa value of 11.41 ± 0.10. These properties reflect the combined influence of the hydrogen bonding capability of the hydroxymethyl group, the electron-withdrawing nature of the trifluoromethyl substituent, and the aromatic character of both the imidazole and phenyl rings.
The classification of this compound extends to its potential as a pharmaceutical intermediate and its role in chemical synthesis. The presence of multiple reactive sites, including the imidazole nitrogen atoms and the primary alcohol functionality, positions this compound as a versatile synthetic intermediate capable of undergoing various chemical transformations. The structural complexity allows for selective functionalization at different positions, making it valuable for structure-activity relationship studies and drug development programs.
Relationship to Other Fluorinated Heterocyclic Building Blocks
The relationship between this compound and other fluorinated heterocyclic building blocks reveals a broader network of structurally related compounds that share common synthetic strategies and applications. Within the family of trifluoromethylated imidazoles, this compound represents one member of a diverse group that includes 4-(Trifluoromethyl)-1H-imidazole, which serves as a fundamental building block with the molecular formula C4H3F3N2 and molecular weight of 136.08 grams per mole. The simpler 4-(trifluoromethyl)-1H-imidazole compound has a melting point of 148 degrees Celsius and demonstrates the core structural motif that underlies more complex derivatives.
Comparative analysis with related compounds reveals structural patterns and synthetic relationships. The compound {4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol, with molecular formula C12H10F3NOS and molecular weight of 273.28 grams per mole, represents a thiazole analog where the imidazole ring is replaced by a thiazole ring while maintaining the trifluoromethyl phenyl and hydroxymethyl substituents. This structural comparison highlights the modularity of fluorinated heterocyclic design, where the central heterocycle can be varied while preserving key functional groups.
The synthetic methodology for constructing these fluorinated building blocks demonstrates common strategic approaches. The Van Leusen method has been employed to synthesize 1,4,5-trisubstituted imidazoles containing trifluoromethyl groups through the coupling of N-aryltrifluoroacetimidoyl chloride and tosyl-methylisocyanate using sodium hydride as a base in dry tetrahydrofuran at room temperature. Alternative methodologies utilize substituted 1,2-diphenylethane-1,2-dione, substituted aldehydes, and ammonium acetate under various conditions to optimize the construction of 2,4,5-trisubstituted imidazoles with structural diversity.
The relationship extends to more complex heterocyclic systems that incorporate the imidazole framework. Compounds such as 2-[(1H-Imidazol-1-yl)methyl]-1-[4-(trifluoromethyl)phenyl]-1H-indole, with molecular formula C19H14F3N3, demonstrate how imidazole units can be incorporated into larger heterocyclic architectures. Crystal structure analysis of such compounds reveals dihedral angles between the mean planes of different ring systems, providing insights into molecular conformation and potential intermolecular interactions.
The comprehensive understanding of these relationships facilitates the rational design of new fluorinated heterocyclic compounds. The modular nature of these structures allows for systematic variation of substituents and ring systems while maintaining the beneficial properties conferred by trifluoromethyl groups. This systematic approach to structural modification enables the optimization of physicochemical properties for specific applications in medicinal chemistry, materials science, and synthetic chemistry.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| This compound | C11H9F3N2O | 242.20 | Imidazole core, hydroxymethyl group, trifluoromethyl phenyl substituent |
| 4-(Trifluoromethyl)-1H-imidazole | C4H3F3N2 | 136.08 | Simple trifluoromethyl imidazole building block |
| {4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol | C12H10F3NOS | 273.28 | Thiazole analog with similar substitution pattern |
| 2-[(1H-Imidazol-1-yl)methyl]-1-[4-(trifluoromethyl)phenyl]-1H-indole | C19H14F3N3 | Not specified | Complex heterocyclic system incorporating imidazole |
Properties
IUPAC Name |
[2-[4-(trifluoromethyl)phenyl]-1H-imidazol-5-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O/c12-11(13,14)8-3-1-7(2-4-8)10-15-5-9(6-17)16-10/h1-5,17H,6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVEQZFWQWROYLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(N2)CO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis generally proceeds via:
- Formation of the imidazole ring substituted with a trifluoromethylphenyl group.
- Functionalization at the 5-position of the imidazole ring to introduce the methanol (-CH2OH) group.
The key challenge lies in selective functionalization of the imidazole ring and maintaining the integrity of the trifluoromethyl substituent on the aromatic ring.
Preparation of the Imidazole Core with Trifluoromethylphenyl Substitution
Several methods have been reported for synthesizing 1H-imidazole derivatives bearing a 4-(trifluoromethyl)phenyl substituent:
Nucleophilic aromatic substitution (SNAr) of halogenated trifluoromethylbenzene derivatives with imidazole or substituted imidazoles in the presence of strong bases such as sodium hydride or carbonate salts in polar aprotic solvents (e.g., N-methylpyrrolidinone, N,N-dimethylformamide) at elevated temperatures (70–130 °C). This method allows the attachment of the imidazole ring to the aromatic system.
Reduction of nitro-substituted intermediates : Starting from nitro derivatives of trifluoromethylbenzene, catalytic hydrogenation (e.g., Pd/C in methanol or ethanol) reduces the nitro group to an amine, which can then be further reacted to form the imidazole-substituted product.
Introduction of the Hydroxymethyl Group at the Imidazole 5-Position
The hydroxymethyl substitution at the 5-position of the imidazole ring is typically introduced via:
Functional group transformation of suitable precursors , such as converting a formyl or aldehyde group at the 5-position into the corresponding hydroxymethyl group by reduction.
Use of hydroxylamine or its salts in the presence of bases to form oxime intermediates, which can be further transformed into hydroxymethyl derivatives through reduction or rearrangement.
Representative Synthetic Route (Based on Patent Literature)
A detailed method for a closely related compound, 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine, which shares structural similarity and synthetic challenges, includes the following steps and reagents that can be adapted for {2-[4-(trifluoromethyl)phenyl]-1H-imidazol-5-yl}methanol:
Detailed Reaction Conditions and Reagents
Bases: Sodium hydride, potassium carbonate, sodium carbonate, lithium hydroxide, or other hydroxides depending on step specificity.
Solvents: Polar aprotic solvents such as N-methylpyrrolidinone (NMP), N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMA), dimethyl sulfoxide (DMSO), or mixtures with water and alcohols (methanol, ethanol, isopropanol).
Catalysts: Palladium on charcoal (Pd/C) for hydrogenation steps.
Dehydrating agents: Carbonyldiimidazole, dicyclohexylcarbodiimide, or other carbodiimides for facilitating conversion steps.
Temperature: Reactions are generally conducted between 70 °C and 130 °C for substitution steps; hydrogenation typically at room temperature to moderate heat; dehydration steps at reflux in solvents like dichloromethane or acetonitrile.
Summary Table of Preparation Methods
Research Findings and Industrial Applicability
The described methods demonstrate high efficiency and selectivity in constructing the imidazole-trifluoromethylphenyl framework and subsequent functionalization to the hydroxymethyl derivative.
Use of polar aprotic solvents and strong bases facilitates nucleophilic aromatic substitution, which is a key step for attaching the imidazole ring.
The hydrogenation step is mild and scalable, suitable for industrial synthesis.
The hydroxylamine-mediated transformation and dehydration steps provide a versatile approach to introduce the hydroxymethyl group with good yields and purity.
These methods are adaptable to large-scale production, as evidenced by their use in the synthesis of related pharmaceutical intermediates such as nilotinib.
Chemical Reactions Analysis
Types of Reactions
{2-[4-(trifluoromethyl)phenyl]-1H-imidazol-5-yl}methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield {2-[4-(trifluoromethyl)phenyl]-1H-imidazol-5-yl}carboxylic acid, while substitution reactions can produce a variety of trifluoromethyl-substituted imidazole derivatives .
Scientific Research Applications
Overview
The compound {2-[4-(trifluoromethyl)phenyl]-1H-imidazol-5-yl}methanol, with CAS number 466664-93-7, is a member of the imidazole family, characterized by its trifluoromethyl substitution. This compound has garnered attention in various fields, particularly in medicinal chemistry and materials science due to its unique chemical properties.
Medicinal Chemistry
The compound has shown potential as a pharmacological agent due to its structural similarity to known drug candidates. Research indicates that imidazole derivatives can exhibit antimicrobial , antifungal , and anticancer properties.
- Antimicrobial Activity : Studies have demonstrated that compounds with imidazole rings can inhibit the growth of various pathogens, making them candidates for developing new antibiotics .
- Anticancer Potential : Some derivatives have been investigated for their ability to induce apoptosis in cancer cells. The trifluoromethyl group may enhance the binding affinity of the compound to biological targets involved in cancer progression .
Agricultural Chemistry
Research is ongoing into the use of this compound as a potential pesticide or herbicide. Its fluorinated structure may contribute to increased stability and efficacy against pests compared to non-fluorinated analogs.
- Pesticidal Activity : The imidazole scaffold is known for its effectiveness in agrochemicals, and derivatives like this compound are being explored for their ability to disrupt pest metabolism or reproduction .
Material Science
The unique properties of fluorinated compounds make them suitable for applications in material science, particularly in the development of advanced materials such as coatings and polymers.
- Coating Applications : The hydrophobic nature imparted by the trifluoromethyl group can improve the water-repellency of surfaces, making it useful in protective coatings .
- Polymer Development : Incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties, leading to materials with superior performance characteristics .
Case Studies
Mechanism of Action
The mechanism of action of {2-[4-(trifluoromethyl)phenyl]-1H-imidazol-5-yl}methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogues and their properties:
Key Differences and Implications
Trifluoromethyl vs. Methyl/Hydrogen Substituents The trifluoromethyl group in the target compound enhances electron-withdrawing effects and lipophilicity compared to methyl or hydrogen substituents in analogues like (2-phenyl-1H-imidazol-5-yl)methanol . This improves membrane permeability and resistance to oxidative metabolism . In contrast, methyl groups (e.g., 5-methyl-2-phenyl-1H-imidazole-4-methanol) increase steric bulk but reduce electronic effects, impacting solubility .
Hydroxymethyl Position The hydroxymethyl group at the imidazole C5 position (target compound) vs. C4 (5-methyl-2-phenyl-1H-imidazole-4-methanol) alters hydrogen-bonding capacity. C5 substitution is more favorable for interactions with kinase ATP-binding pockets, as seen in SB203580 .
Biological Activity The trifluoromethylphenyl analogue in (C2, C4) demonstrated 2-fold expansion of hematopoietic progenitor cells, attributed to enhanced PPARγ activation compared to non-fluorinated derivatives . SB203580, a fluorophenyl-substituted imidazole, inhibits p38 MAPK with an IC₅₀ of 50 nM, highlighting the role of sulfonyl and fluorophenyl groups in kinase selectivity .
Biological Activity
The compound {2-[4-(trifluoromethyl)phenyl]-1H-imidazol-5-yl}methanol, with CAS number 466664-93-7, is a derivative of imidazole that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations, and relevant case studies to illustrate its pharmacological relevance.
- Molecular Formula : CHFNO
- Molecular Weight : 242.20 g/mol
- Structure : The compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to an imidazole moiety.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, particularly in the context of antiprotozoal and anticancer effects.
Antiprotozoal Activity
A study highlighted the antiprotozoal activity of related imidazole derivatives. The derivatives were tested against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. The results showed that certain derivatives, including those with the trifluoromethyl substitution, had significant potency:
| Compound | IC (µM) | Protozoan Target |
|---|---|---|
| 2-(trifluoromethyl)phenyl derivative | <0.050 | E. histolytica |
| 2-(trifluoromethyl)phenyl derivative | <0.050 | G. intestinalis |
| 2-(trifluoromethyl)phenyl derivative | <0.070 | T. vaginalis |
These findings suggest that the trifluoromethyl group enhances the biological activity of the compounds against these protozoa .
Anticancer Activity
The anticancer properties of imidazole derivatives have been explored extensively. In one study, various imidazole-based compounds were evaluated for their cytotoxic effects on different cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The results indicated that certain derivatives significantly inhibited cell proliferation:
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Imidazole derivative A | MDA-MB-231 | 1.0 |
| Imidazole derivative B | HepG2 | 2.5 |
These compounds also induced apoptosis in cancer cells, as evidenced by increased caspase-3 activity and morphological changes .
Case Studies
-
Synthesis and Evaluation :
A series of studies synthesized various imidazole derivatives and assessed their biological activities. For instance, a compound with a similar structure was found to inhibit microtubule assembly at concentrations as low as 20 µM, indicating potential as an anticancer agent . -
Mechanism of Action :
Research into the mechanism of action for these compounds has revealed that they may act as microtubule-destabilizing agents, which is a crucial pathway in cancer treatment .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing {2-[4-(trifluoromethyl)phenyl]-1H-imidazol-5-yl}methanol, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multi-component reactions (MCRs) involving substituted aldehydes, amines, and nitriles under acidic or catalytic conditions. Optimization includes solvent selection (e.g., ethanol or DMF), temperature control (60–100°C), and catalysts like ammonium acetate. Post-synthesis purification often involves column chromatography or recrystallization. Characterization via -/-NMR and IR spectroscopy confirms structural integrity, while elemental analysis validates purity .
Q. How can researchers verify the purity and structural identity of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Assign peaks for the imidazole ring protons (~6.5–8.5 ppm) and the trifluoromethyl group (distinct -NMR signals at ~-60 ppm).
- IR : Identify O–H stretching (~3200–3500 cm) and C–F vibrations (1100–1200 cm).
- Mass Spectrometry (MS) : Use ESI-MS or HRMS to confirm molecular ion peaks and fragmentation patterns .
Q. What solvents and storage conditions are optimal for stabilizing this compound?
- Methodological Answer : The compound is hygroscopic; store in anhydrous solvents (e.g., DMSO or dry methanol) under inert gas (N/Ar) at -20°C. Avoid prolonged exposure to light due to potential photodegradation of the imidazole ring .
Advanced Research Questions
Q. How can X-ray crystallography resolve discrepancies in proposed molecular configurations?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX software refines the crystal structure, resolving ambiguities in bond angles, torsion angles, and hydrogen bonding. For example, the hydroxyl group’s orientation on the imidazole ring can be confirmed via electron density maps. Data collection at low temperatures (90–150 K) minimizes thermal motion artifacts .
Q. What computational and experimental approaches are suitable for studying structure-activity relationships (SAR) in pharmacological contexts?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or receptors). The trifluoromethyl group’s electron-withdrawing effects enhance binding affinity in hydrophobic pockets.
- In Vitro Assays : Test cytotoxicity (MTT assay) or enzyme inhibition (IC) to correlate substituent effects (e.g., phenyl vs. pyridyl analogs) with activity .
Q. How can researchers address contradictory bioactivity data across different studies?
- Methodological Answer : Conduct meta-analysis with attention to variables:
- Purity : Verify via HPLC (≥95% purity; use C18 columns with acetonitrile/water gradients).
- Assay Conditions : Control pH, temperature, and solvent (DMSO concentration ≤1% to avoid cytotoxicity).
- Structural Analogues : Compare with derivatives (e.g., 2,4,5-trisubstituted imidazoles) to isolate functional group contributions .
Q. What advanced chromatographic techniques improve quantification in complex matrices?
- Methodological Answer :
- LC-MS/MS : Employ electrospray ionization (ESI) in positive ion mode with multiple reaction monitoring (MRM) for high sensitivity (LOD ~0.1 ng/mL).
- HPLC-DAD : Use wavelength optimization (λ = 254 nm for imidazole rings) and gradient elution to separate degradation products .
Q. How can isotopic labeling aid in metabolic pathway tracing?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
